molecular formula C21H17BrF2N4O3 B11424194 Benzyl 7-[5-bromo-2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Benzyl 7-[5-bromo-2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11424194
M. Wt: 491.3 g/mol
InChI Key: ANGHIILTLFLYMH-UHFFFAOYSA-N
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Description

BENZYL 7-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 7-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, resulting in high yields . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yield.

    Temperature: Typically around 150°C.

    Reaction time: Approximately 30 minutes.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. This involves using larger microwave reactors and optimizing reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

BENZYL 7-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing a bromine atom with another substituent.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as sodium iodide (NaI) in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

BENZYL 7-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL 7-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as CDK2, by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of cellular processes, such as cell cycle progression, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL 7-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its difluoromethoxy and bromophenyl groups contribute to its high potency and selectivity as an enzyme inhibitor.

Properties

Molecular Formula

C21H17BrF2N4O3

Molecular Weight

491.3 g/mol

IUPAC Name

benzyl 7-[5-bromo-2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H17BrF2N4O3/c1-12-17(19(29)30-10-13-5-3-2-4-6-13)18(28-21(27-12)25-11-26-28)15-9-14(22)7-8-16(15)31-20(23)24/h2-9,11,18,20H,10H2,1H3,(H,25,26,27)

InChI Key

ANGHIILTLFLYMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)Br)OC(F)F)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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